N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine
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Overview
Description
N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a methoxypropan-1-amine moiety
Mechanism of Action
Target of Action
It is structurally similar to methylenedioxybenzylamphetamine (mdbz), a psychedelic drug . MDBZ is the N-benzyl derivative of 3,4-methylenedioxyamphetamine (MDA), which is known to interact with various neurotransmitter receptors in the brain .
Mode of Action
Based on its structural similarity to mdbz, it may interact with neurotransmitter receptors, leading to changes in neural signaling
Biochemical Pathways
If it acts similarly to mdbz, it may influence the serotonin, dopamine, and norepinephrine pathways, which are involved in mood regulation, cognition, and the body’s response to stress .
Pharmacokinetics
The 3,4-dimethoxybenzyl group has been reported to increase the solubility and stability of certain compounds, which could potentially enhance the bioavailability of n-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine .
Result of Action
If it acts similarly to MDBZ, it may induce changes in neural signaling, potentially leading to altered perception, mood, or cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 3-methoxypropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-hexadecanamide
- N-(3,4-dimethoxybenzyl)-acetamide
Uniqueness
N-(3,4-dimethoxybenzyl)-3-methoxypropan-1-amine is unique due to its specific substitution pattern and the presence of both methoxy and amine functional groups. This combination of features can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-15-8-4-7-14-10-11-5-6-12(16-2)13(9-11)17-3/h5-6,9,14H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKCCXUPKWAKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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